
2-Cyclobutyl-5-methyl-1H-benzimidazole
Vue d'ensemble
Description
2-Cyclobutyl-5-methyl-1H-benzimidazole is a heterocyclic aromatic compound that features a benzimidazole core with a cyclobutyl group at the 2-position and a methyl group at the 5-position. Benzimidazoles are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutyl-5-methyl-1H-benzimidazole typically involves the condensation of o-phenylenediamine with a suitable cyclobutyl aldehyde or ketone under acidic conditions. The reaction is followed by cyclization to form the benzimidazole ring. Common reagents used in this synthesis include formic acid, trimethyl orthoformate, or carbondisulphide in an alkaline alcoholic solution .
Industrial Production Methods
Industrial production of benzimidazoles often involves large-scale condensation reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and pH to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclobutyl-5-methyl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated benzimidazoles.
Applications De Recherche Scientifique
2-Cyclobutyl-5-methyl-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role as an enzyme inhibitor and potential therapeutic agent.
Industry: Used in the development of corrosion inhibitors and other functional materials.
Mécanisme D'action
The mechanism of action of 2-Cyclobutyl-5-methyl-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methylbenzimidazole: Lacks the cyclobutyl group but shares the methyl substitution.
2-Phenylbenzimidazole: Contains a phenyl group instead of a cyclobutyl group.
2-Methyl-1H-benzimidazole: Similar structure but with a methyl group at the 2-position instead of cyclobutyl
Uniqueness
2-Cyclobutyl-5-methyl-1H-benzimidazole is unique due to the presence of the cyclobutyl group, which can influence its chemical reactivity and biological activity. The cyclobutyl group can provide steric hindrance and affect the compound’s interaction with molecular targets, potentially leading to unique pharmacological properties.
Propriétés
IUPAC Name |
2-cyclobutyl-6-methyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-8-5-6-10-11(7-8)14-12(13-10)9-3-2-4-9/h5-7,9H,2-4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEYRXWKEWIXHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


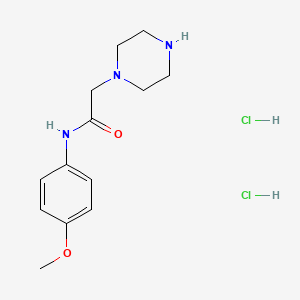
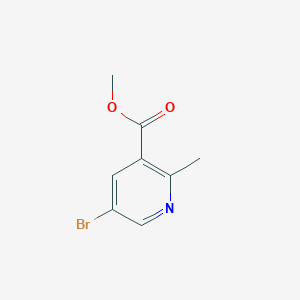

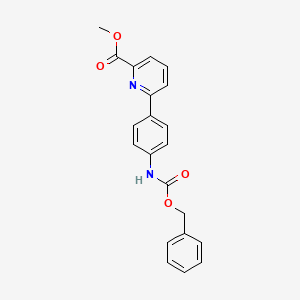
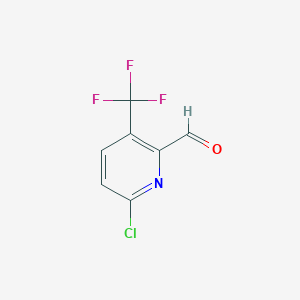

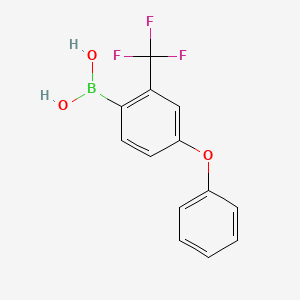
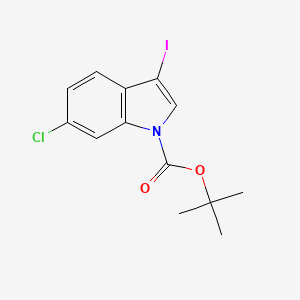
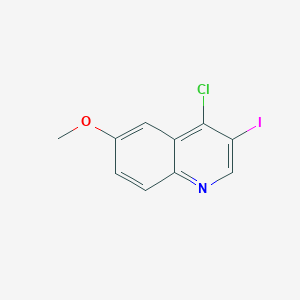
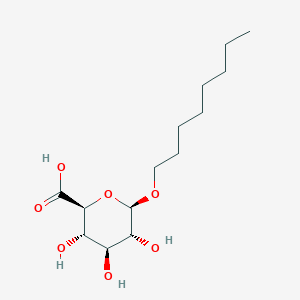
![(1Z)-2-[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide](/img/structure/B1427743.png)
![1'-Methanesulfonyl-[2,4']bipiperidinylhydrochloride](/img/structure/B1427744.png)
![Oxazole, 2-chloro-5-[4-(trifluoromethyl)phenyl]-](/img/structure/B1427745.png)
![6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1427746.png)
